5-Bromo-4-methyl-1H-1,2,3-triazole

Catalog No.
S3318284
CAS No.
805315-83-7
M.F
C3H4BrN3
M. Wt
161.99
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methyl-1H-1,2,3-triazole

CAS Number

805315-83-7

Product Name

5-Bromo-4-methyl-1H-1,2,3-triazole

IUPAC Name

4-bromo-5-methyl-2H-triazole

Molecular Formula

C3H4BrN3

Molecular Weight

161.99

InChI

InChI=1S/C3H4BrN3/c1-2-3(4)6-7-5-2/h1H3,(H,5,6,7)

InChI Key

DYZZACNOVJTLJW-UHFFFAOYSA-N

SMILES

CC1=NNN=C1Br

Canonical SMILES

CC1=NNN=C1Br

5-Bromo-4-methyl-1H-1,2,3-triazole (CAS 805315-83-7) is a highly specialized bifunctional heterocyclic building block featuring a methyl group at the 4-position and a reactive bromine atom at the 5-position [1]. It is extensively utilized in medicinal chemistry and materials science as a stable, regioselective precursor for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [2]. Its specific substitution pattern provides an optimal balance of steric bulk and electrophilic reactivity, making it a highly sought-after intermediate for synthesizing complex multi-ring pharmacophores without the hazards of running azide-alkyne cycloadditions at scale [1].

Substituting this compound with unsubstituted 1H-1,2,3-triazole or the isomeric 2-methyl-2H-1,2,3-triazole fails during downstream functionalization due to uncontrollable halogenation profiles [1]. Unsubstituted triazoles are prone to rapid over-bromination, exclusively yielding 4,5-dibrominated products that complicate selective single-site cross-coupling [1]. Furthermore, the 4-methyl group provides essential electronic properties that modulate the pKa of the triazole ring, preventing the excessive acidity and subsequent base-incompatibility seen in polyhalogenated analogs . Using generic dibrominated or unsubstituted analogs leads to poor regioselectivity, unwanted anionic salt formation under basic coupling conditions, or the need for excessive protecting group chemistry [1].

Monohalogenation Stability vs. Unsubstituted Triazoles

When subjected to electrophilic bromination, 4-methyl-1H-1,2,3-triazole cleanly yields the monobrominated target, 5-bromo-4-methyl-1H-1,2,3-triazole. In stark contrast, unsubstituted 1H-1,2,3-triazole brominates almost quantitatively to 4,5-dibromo-1H-1,2,3-triazole, and the monobromo intermediate cannot be trapped [1].

Evidence DimensionMonobrominated product isolation
Target Compound DataStable as 5-bromo-4-methyl-1H-1,2,3-triazole
Comparator Or Baseline1H-1,2,3-triazole (yields 4,5-dibromo-1H-1,2,3-triazole quantitatively)
Quantified Difference100% isolation of monobrominated species vs. 0% for unsubstituted baseline
ConditionsStandard electrophilic bromination conditions

Buyers requiring a precise, single-site electrophile for sequential cross-coupling must select the 4-methyl variant, as unsubstituted triazoles inevitably over-brominate.

Isomeric Reactivity and Catalyst Dependence

The position of the methyl group fundamentally alters the compound's processability. 4-Methyl-1H-1,2,3-triazole undergoes direct bromination without a catalyst to form the target compound. Conversely, the regioisomer 2-methyl-2H-1,2,3-triazole is significantly less reactive, requiring an iron catalyst, and exclusively yields 4,5-dibromo-2-methyl-2H-1,2,3-triazole, failing completely to produce a monobrominated analog [1].

Evidence DimensionCatalyst requirement and monobromination yield
Target Compound DataDirect, catalyst-free monobromination
Comparator Or Baseline2-methyl-2H-1,2,3-triazole (0% monobrominated product; requires Fe catalyst)
Quantified DifferenceCatalyst-free monobromination vs. mandatory Fe-catalyzed dibromination
ConditionsElectrophilic bromination with/without iron filings

Procurement of the 1H-tautomer derivative is critical, as the 2H-isomer cannot be cleanly monobrominated even with transition metal catalysts.

Acidity Modulation for Base-Catalyzed Couplings

The 4-methyl substitution significantly buffers the acidity of the triazole core compared to polyhalogenated alternatives. 4,5-Dibromo-1H-1,2,3-triazole is highly acidic with a pKa of 5.37, whereas 5-bromo-4-methyl-1H-1,2,3-triazole maintains a much higher predicted pKa of approximately 7.43 [1], . This prevents premature deprotonation under the basic conditions required for cross-coupling.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~7.43
Comparator Or Baseline4,5-Dibromo-1H-1,2,3-triazole (pKa = 5.37)
Quantified Difference~2 orders of magnitude lower acidity
ConditionsAqueous/organic basic coupling conditions

The lower acidity of the 4-methyl variant prevents premature deprotonation and anionic catalyst poisoning under the basic conditions (e.g., K2CO3) standard in Suzuki couplings.

Regioselective Suzuki-Miyaura Cross-Coupling

The stable 5-bromo position allows for direct arylation using arylboronic acids under Pd-catalysis, ideal for synthesizing diaryl-substituted triazole pharmacophores without the risk of bis-coupling seen in dibrominated analogs[1].

Synthesis of Fused Heterocyclic Antitumor Agents

The 4-methyl-1H-1,2,3-triazole core acts as a crucial structural motif in developing katanin and tubulin dual inhibitors, where the methyl group provides necessary steric interactions in the binding pocket [2].

Scalable Click-Chemistry Alternative Workflows

As a pre-functionalized building block, it bypasses the need for hazardous in-situ azide-alkyne cycloadditions (CuAAC) at scale, providing a safe, ready-to-couple triazole ring for industrial pharmaceutical manufacturing[1].

XLogP3

1

Dates

Last modified: 08-19-2023

Explore Compound Types